2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene

Übersicht

Beschreibung

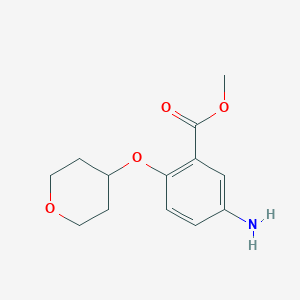

“2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene” is a chemical compound with the molecular formula C9H7FO3 . It is also known as “1-Nitro-4-prop-2-ynyloxy-benzene” and has a molecular weight of 177.157 Da .

Synthesis Analysis

The synthesis of a similar compound, “1-(2-Fluoro-4-Nitrophenyl)-4-(Prop-2-yn-1-yl)Piperazine”, has been reported . The compound was synthesized and single crystals were grown successfully by slow evaporation solution growth technique at room temperature . The compound was characterized by FTIR, 1H NMR, and 13C NMR .Molecular Structure Analysis

The molecular structure of “2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene” can be represented by the SMILES stringFC1=CC=C(C=C1)OCC#C . The InChI key for this compound is KVRJLSPSYFYNAA-UHFFFAOYSA-N .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- A study by Taia et al. (2020) demonstrated the synthesis of new heterocyclic systems derived from eugenol, using 1,3-dipolar azide and oxide of p-chlorophenylnitrile on a compound structurally similar to 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene. These derivatives showed significant cytotoxicity against various cancer cell lines, highlighting their potential in cancer research (Taia et al., 2020).

Biomedical Applications

- A study by Liaras et al. (2011) synthesized compounds with structures including elements similar to 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene, assessing their antimicrobial activity. These compounds demonstrated potent antimicrobial properties against various microorganisms (Liaras et al., 2011).

Analytical Chemistry

- Jastrzębska et al. (2016) developed a method using a compound structurally related to 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene as a reagent for the determination of biogenic amines in wine samples. This highlights its application in improving analytical techniques in food chemistry (Jastrzębska et al., 2016).

Liquid Crystals and Materials Science

- Research by Dabrowski et al. (1995) focused on the synthesis of non-substituted and laterally fluoro-substituted phenyl benzoates, related to 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene, for their application in liquid crystals. This study provided insights into the effects of various substituents on the phase transition temperatures and stability of liquid crystals (Dabrowski et al., 1995).

Fluorescent Probes

- Minuti et al. (2016) developed fluorescent probes using aromatic nitrile oxides, including compounds analogous to 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene. This highlights its potential application in the development of new materials for imaging and diagnostics (Minuti et al., 2016).

Medicinal Chemistry and Drug Development

- The synthesis and evaluation of novel compounds structurally related to 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene for potential use in medicinal applications, such as cancer treatment, were explored in several studies. For example, Wang et al. (2014) synthesized a fluorine-18-labeled analogue of bexarotene for PET imaging, demonstrating the applicability of such compounds in radiopharmaceuticals (Wang et al., 2014).

Safety and Hazards

The compound “2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene” is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety precautions include P301 + P330 + P331 + P310, which refer to specific actions to be taken if swallowed .

Eigenschaften

IUPAC Name |

2-fluoro-1-nitro-4-prop-2-ynoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO3/c1-2-5-14-7-3-4-9(11(12)13)8(10)6-7/h1,3-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULPDVSIUFSIBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC(=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Bromophenyl)methoxy]oxane](/img/structure/B1398915.png)

![Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-](/img/structure/B1398919.png)

![[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-YL]methanamine](/img/structure/B1398922.png)

![2-(Pyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1398923.png)